Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH typically involves the following steps:
Protection of Glycine: Glycine is first protected with the Fmoc group to form Fmoc-Gly-OH.
Formation of the Intermediate: The protected glycine is then reacted with 4-aminobutyric acid, which has been protected with the Boc group, to form the intermediate compound.
Final Product Formation: The intermediate is then subjected to further reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid.
Major Products Formed
Deprotected Amino Acids: Removal of protecting groups yields the free amino acids.
Peptides: Coupling reactions result in the formation of peptides with specific sequences.
Wissenschaftliche Forschungsanwendungen
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and bioconjugates.
Wirkmechanismus
The mechanism of action of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH involves its role as a building block in peptide synthesis. The compound’s protecting groups prevent unwanted side reactions during the assembly of peptides. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions, allowing for the sequential addition of amino acids to form the desired peptide sequence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-OH: Lacks the Boc-protected aminobutyl group.
Boc-Gly-OH: Lacks the Fmoc-protected glycine group.
Fmoc-Lys(Boc)-OH: Contains a Boc-protected lysine residue instead of aminobutyl.
Uniqueness
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is unique due to the presence of both Fmoc and Boc protecting groups, which provide versatility in peptide synthesis. This dual protection allows for more complex peptide sequences to be synthesized with greater control over the reaction conditions .
Biologische Aktivität
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a derivative of glycine that incorporates both the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This compound is significant in peptide synthesis and drug development due to its role in facilitating the coupling of peptides and other biomolecules. The biological activity of this compound is primarily assessed through its interactions with various biological systems, including cell lines and receptor binding studies.
- Molecular Formula : C₁₈H₃₃N₂O₅
- Molecular Weight : 357.48 g/mol
- CAS Number : 171856-09-0
This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a temporary protecting group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids. The Boc group provides stability during the synthesis process and is typically removed under acidic conditions.
Synthesis Steps:
- Activation : The amino acid is activated using coupling agents such as HATU or PyBOP.
- Coupling : The activated amino acid is coupled to a resin-bound peptide chain.
- Deprotection : The Fmoc group is removed using a base (e.g., piperidine).
- Cleavage : After synthesis, the peptide can be cleaved from the resin, typically using trifluoroacetic acid (TFA).
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications.
Antitumor Activity
Studies have shown that compounds derived from glycine, including those with structural modifications like the one discussed, exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, related glycosylated compounds have demonstrated significant suppression of cell viability in human cancer lines such as HeLa, with IC50 values indicating effective concentrations for therapeutic action .
Receptor Binding Studies
Research indicates that modifications to glycine derivatives can influence their binding affinity to receptors involved in cancer progression. For example, the incorporation of a Boc group can enhance the stability and bioavailability of peptides that target specific receptors overexpressed in tumors, such as neurotensin receptors . This suggests that this compound could be strategically utilized in designing targeted therapies.
Case Studies
- Neurotensin Receptor Interaction :
- Antibody Drug Conjugates (ADCs) :
Data Summary
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-15-28(16-23(29)30)25(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,27,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAXPVXIHALBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373278 | |
Record name | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171856-09-0 | |
Record name | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.